Cas no 56515-89-0 (1-Carbethoxyazepan-4-one)

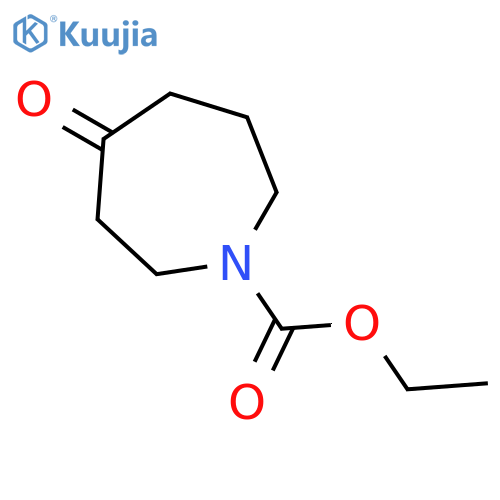

1-Carbethoxyazepan-4-one structure

商品名:1-Carbethoxyazepan-4-one

1-Carbethoxyazepan-4-one 化学的及び物理的性質

名前と識別子

-

- 1-Carbethoxyazepan-4-one

- 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-, ethyl ester

- ethyl 4-oxoazepane-1-carboxylate

- 4-Oxo-azepane-1-carboxylic acid ethyl ester

- SCHEMBL4516367

- MFCD07369215

- AKOS006285818

- ethyl hexahydro-4-oxo-1H-azepine-1-carboxylate

- SCHEMBL9693962

- CS-0322912

- Ethyl4-Oxoazepane-1-carboxylate

- ethyl 4-oxo-azepan-1-carboxylate

- ethyl hexahydro-4-oxoazepine-1-carboxylate

- AS-47320

- FT-0664247

- 56515-89-0

- AM85377

- F13246

- DTXSID50506188

- IBUMPBFHLUYONP-UHFFFAOYSA-N

- SB37696

- 4-Oxoazepane-1-carboxylic Acid Ethyl Ester

-

- MDL: MFCD07369215

- インチ: InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3

- InChIKey: IBUMPBFHLUYONP-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)N1CCCC(=O)CC1

計算された属性

- せいみつぶんしりょう: 185.10500

- どういたいしつりょう: 185.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

- PSA: 46.61000

- LogP: 1.13580

1-Carbethoxyazepan-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM244457-1g |

Ethyl 4-oxoazepane-1-carboxylate |

56515-89-0 | 97% | 1g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D269696-10g |

4-Oxo-azepane-1-carboxylic acid ethyl ester |

56515-89-0 | 95% | 10g |

$980 | 2024-08-03 | |

| TRC | C175905-100mg |

1-Carbethoxyazepan-4-one |

56515-89-0 | 100mg |

$ 293.00 | 2023-04-18 | ||

| Chemenu | CM244457-1g |

Ethyl 4-oxoazepane-1-carboxylate |

56515-89-0 | 97% | 1g |

$708 | 2021-06-09 | |

| TRC | C175905-2g |

1-Carbethoxyazepan-4-one |

56515-89-0 | 2g |

$ 1659.00 | 2023-04-18 | ||

| TRC | C175905-500mg |

1-Carbethoxyazepan-4-one |

56515-89-0 | 500mg |

$ 781.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1008977-250mg |

4-Oxo-azepane-1-carboxylic acid ethyl ester |

56515-89-0 | 95% | 250mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1008977-100mg |

4-Oxo-azepane-1-carboxylic acid ethyl ester |

56515-89-0 | 95% | 100mg |

$285 | 2024-07-28 | |

| abcr | AB462973-100mg |

1-Carbethoxyazepan-4-one; . |

56515-89-0 | 100mg |

€461.60 | 2025-02-21 | ||

| eNovation Chemicals LLC | Y1008977-500mg |

4-Oxo-azepane-1-carboxylic acid ethyl ester |

56515-89-0 | 95% | 500mg |

$665 | 2025-02-20 |

1-Carbethoxyazepan-4-one 関連文献

-

1. Back matter

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

56515-89-0 (1-Carbethoxyazepan-4-one) 関連製品

- 29976-53-2(ethyl 4-oxopiperidine-1-carboxylate)

- 32499-64-2(Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56515-89-0)1-Carbethoxyazepan-4-one

清らかである:99%

はかる:1g

価格 ($):490.0